[2-(3-Bromopropoxy)ethoxy](tert-butyl)dimethylsilane
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Overview
Description
2-(3-Bromopropoxy)ethoxydimethylsilane: is a chemical compound with the molecular formula C11H25BrO2Si and a molecular weight of 297.3 g/mol . It is a bromo silyl ether, often used in organic synthesis to introduce propanol functionality to various pharmaceuticals . This compound is known for its versatility in chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropoxy)ethoxydimethylsilane typically involves the reaction of 3-bromo-1-propanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often stabilized with sodium carbonate to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(3-Bromopropoxy)ethoxydimethylsilane can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophiles: Such as or for substitution reactions.
Oxidizing Agents: Such as or for oxidation reactions.
Major Products:
Substituted Silyl Ethers: Formed from substitution reactions.
Alcohols and Aldehydes: Formed from oxidation reactions.
Scientific Research Applications
Chemistry:
- Used as an alkylating agent in the synthesis of various organic compounds .
- Employed in the preparation of silyl-protected intermediates in organic synthesis .
Biology and Medicine:
- Utilized in the synthesis of pharmaceuticals that require propanol functionality .
- Acts as a reagent in the preparation of biologically active molecules .
Industry:
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)ethoxydimethylsilane involves its ability to act as an alkylating agent . The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds . This property makes it valuable in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison:
- 2-(3-Bromopropoxy)ethoxydimethylsilane has an additional ethoxy group compared to (3-Bromopropoxy)-tert-butyldimethylsilane , which provides it with unique reactivity and applications .
- (2-Bromoethoxy)-tert-butyldimethylsilane has a shorter carbon chain, which may affect its reactivity and the types of reactions it can undergo .
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C11H25BrO2Si |
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Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-(3-bromopropoxy)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H25BrO2Si/c1-11(2,3)15(4,5)14-10-9-13-8-6-7-12/h6-10H2,1-5H3 |
InChI Key |
RHZCUJSNCLIKOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCCBr |
Origin of Product |
United States |
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